molecular formula C19H14ClN3O4S B4233351 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide

5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B4233351
M. Wt: 415.9 g/mol
InChI Key: OANHFHPJDBABKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide, also known as CPTH2, is a chemical compound that has been studied extensively for its potential use in scientific research applications.

Mechanism of Action

5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide works by binding to the active site of HAT, thereby preventing the enzyme from acetylating histones and regulating gene expression. This leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and GCN5-related N-acetyltransferase (GNAT), which are also involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of HAT activity, changes in gene expression, and alterations in cell growth and differentiation. 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that it is a highly specific inhibitor of HAT activity, which allows for precise regulation of gene expression. However, one limitation is that 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of more potent and specific inhibitors of HAT activity, which could lead to more effective cancer therapeutics. Another area of interest is the study of the effects of 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide on other cellular processes, such as DNA repair and protein folding. Additionally, the use of 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide in combination with other cancer therapies, such as chemotherapy and radiation, could be explored to determine if it enhances their efficacy.

Scientific Research Applications

5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential use in a variety of scientific research applications. One area of interest is cancer research, as 5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been shown to inhibit the activity of the enzyme histone acetyltransferase (HAT), which is involved in the regulation of gene expression. Inhibition of HAT activity can lead to the suppression of tumor growth and may be a promising therapeutic approach for cancer treatment.

properties

IUPAC Name

5-chloro-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c1-27-17-10-11(23(25)26)8-9-16(17)21-19(28)22-18(24)14-6-2-5-13-12(14)4-3-7-15(13)20/h2-10H,1H3,(H2,21,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANHFHPJDBABKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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